molecular formula C11H16N2 B13580685 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine

Cat. No.: B13580685
M. Wt: 176.26 g/mol
InChI Key: GXPKMABOPAPHBD-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of cyclopentanamine, where the amine group is attached to a cyclopentane ring, and a methyl-substituted pyridine ring is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions, such as the Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide.

    Coupling of Pyridine and Cyclopentane Rings: The final step involves coupling the pyridine and cyclopentane rings through a nucleophilic substitution reaction, where the amine group on the cyclopentane ring reacts with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or cyclopentane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation Products: N-oxides, aldehydes, or carboxylic acids.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Halogenated derivatives, alkylated derivatives, or acylated derivatives.

Scientific Research Applications

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)cyclopentan-1-amine: A similar compound without the methyl group on the pyridine ring.

    1-(6-Chloropyridin-3-yl)cyclopentan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.

    1-(6-Ethylpyridin-3-yl)cyclopentan-1-amine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity, biological activity, and physical properties. This methyl group can affect the compound’s ability to interact with molecular targets, its solubility, and its overall stability.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H16N2/c1-9-4-5-10(8-13-9)11(12)6-2-3-7-11/h4-5,8H,2-3,6-7,12H2,1H3

InChI Key

GXPKMABOPAPHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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